molecular formula C14H13NO2 B567163 3'-(Methylamino)biphenyl-3-carboxylic acid CAS No. 1215206-63-5

3'-(Methylamino)biphenyl-3-carboxylic acid

Cat. No.: B567163
CAS No.: 1215206-63-5
M. Wt: 227.263
InChI Key: LJUHYKRGPWUDER-UHFFFAOYSA-N
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Description

3’-(Methylamino)biphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol . This compound is characterized by a biphenyl structure with a carboxylic acid group at the 3-position and a methylamino group at the 3’-position. It is a derivative of biphenyl, which is a common structural motif in organic chemistry.

Preparation Methods

The synthesis of 3’-(Methylamino)biphenyl-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

For industrial production, the synthesis may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

3’-(Methylamino)biphenyl-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically affects the methylamino group, converting it to a nitro group or other oxidized forms.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst. These reactions can reduce the carboxylic acid group to an alcohol or the nitro group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings. Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl structure.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3’-(Methylamino)biphenyl-3-carboxylic acid has several scientific research applications across various fields:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds with specific properties.

    Biology: The compound can be used in the study of biological systems, including its interactions with proteins and enzymes.

    Medicine: Research into its potential therapeutic applications, such as its role in drug development or as a precursor to pharmacologically active compounds.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3’-(Methylamino)biphenyl-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The methylamino group can participate in hydrogen bonding or other interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

3’-(Methylamino)biphenyl-3-carboxylic acid can be compared with other biphenyl derivatives, such as:

    Biphenyl-3-carboxylic acid: Lacks the methylamino group, which may result in different chemical reactivity and biological activity.

    3’-(Amino)biphenyl-3-carboxylic acid: Similar structure but without the methyl group, potentially affecting its solubility and interaction with other molecules.

    3’-(Methylamino)biphenyl-4-carboxylic acid: The position of the carboxylic acid group is different, which can influence the compound’s overall properties.

The uniqueness of 3’-(Methylamino)biphenyl-3-carboxylic acid lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-[3-(methylamino)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-15-13-7-3-5-11(9-13)10-4-2-6-12(8-10)14(16)17/h2-9,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUHYKRGPWUDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681777
Record name 3'-(Methylamino)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-63-5
Record name 3′-(Methylamino)[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215206-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-(Methylamino)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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